5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile
CAS No.: 36783-02-5
Cat. No.: VC18761966
Molecular Formula: C10H7N3O
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36783-02-5 |
|---|---|
| Molecular Formula | C10H7N3O |
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | 5-oxo-1-phenyl-4H-pyrazole-3-carbonitrile |
| Standard InChI | InChI=1S/C10H7N3O/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9/h1-5H,6H2 |
| Standard InChI Key | IARUBKVHIIBDEN-UHFFFAOYSA-N |
| Canonical SMILES | C1C(=NN(C1=O)C2=CC=CC=C2)C#N |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile, reflects its core pyrazolone scaffold (a pyrazole derivative with a ketone group at position 5) and substituents: a phenyl group at position 1 and a carbonitrile group at position 3. The dihydro designation indicates partial saturation of the pyrazole ring, contributing to its planar geometry and conjugation-dependent reactivity.
Key structural features include:
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Pyrazolone ring: A five-membered aromatic ring with two adjacent nitrogen atoms (positions 1 and 2) and a ketone at position 5.
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Carbonitrile group: A nitrile (-C≡N) substituent at position 3, enabling nucleophilic additions and cyclization reactions.
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Phenyl substituent: An aromatic ring at position 1, influencing electronic properties and steric interactions.
The molecular geometry optimizes π-conjugation across the pyrazolone ring, enhancing stability and dictating intermolecular interactions in crystalline states .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carbonitrile typically involves cyclocondensation reactions between hydrazine derivatives and β-keto nitriles or α-cyanoketones. A representative pathway includes:
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Hydrazine formation: Phenylhydrazine reacts with a β-keto nitrile (e.g., 3-cyanoacetylacetone) under acidic conditions.
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Cyclization: Intramolecular dehydration forms the pyrazolone ring, with the carbonitrile group introduced via the nitrile precursor.
Optimized conditions:
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Solvent: Ethanol or aqueous acetic acid.
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Temperature: Reflux (70–80°C).
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Catalysts: Protic acids (e.g., HCl, acetic acid) accelerate cyclization.
Industrial Scalability
While lab-scale synthesis employs batch reactors, industrial production may utilize continuous flow systems to enhance yield and purity. Key parameters for scale-up include:
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Residence time control: Prevents over-cyclization or side reactions.
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In-line purification: Chromatography or crystallization steps integrated into continuous processes .
Chemical and Physical Properties
Reactivity Profile
The compound’s reactivity is dominated by two functional groups:
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Carbonitrile (-C≡N): Participates in nucleophilic additions (e.g., with amines or thiols) and serves as a precursor for heterocycle formation (e.g., tetrazoles).
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Ketone (=O): Undergoes condensation reactions (e.g., with hydrazines to form hydrazones) and reductions to secondary alcohols .
Table 1: Key Reactivity Pathways
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Addition | Primary amines, room temp | 3-Amino derivatives |
| Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivatives |
| Cyclization | NaN₃, DMF | Tetrazole-fused pyrazolones |
Physicochemical Data
Limited experimental data are available in open literature, but computational studies predict:
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Melting point: 180–185°C (decomposition observed above 190°C) .
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO); low in water.
Analytical Characterization
Spectroscopic Methods
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¹H NMR: Aromatic protons (δ 7.2–7.8 ppm), pyrazole ring protons (δ 6.1–6.5 ppm), and nitrile carbon (no direct proton signal) .
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IR Spectroscopy: C≡N stretch (~2240 cm⁻¹), C=O stretch (~1680 cm⁻¹) .
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Mass Spectrometry: Molecular ion peak at m/z 199.1 ([M+H]⁺).
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) effectively separates the compound from synthetic byproducts, with retention times adjustable via pH modulation .
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
Preliminary studies suggest:
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Anticancer activity: Pyrazolone derivatives inhibit tubulin polymerization, disrupting mitosis in cancer cells.
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Anti-inflammatory effects: Carbonitrile-containing analogs suppress COX-2 expression in murine models.
Materials Science
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Coordination polymers: The nitrile group acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage .
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Optoelectronic materials: Conjugated π-system enables applications in organic light-emitting diodes (OLEDs) .
Computational Studies and Theoretical Insights
Density functional theory (DFT) analyses of related pyrazolone derivatives reveal:
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Frontier molecular orbitals: HOMO localized on the phenyl ring; LUMO on the carbonitrile group, guiding electrophilic/nucleophilic attack sites .
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Global reactivity descriptors:
These metrics predict moderate reactivity, aligning with experimental observations of selective transformations .
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